molecular formula C10H19Cl2N3 B1450255 3-(1-ethyl-1H-imidazol-2-yl)piperidine dihydrochloride CAS No. 1993050-04-6

3-(1-ethyl-1H-imidazol-2-yl)piperidine dihydrochloride

Cat. No.: B1450255
CAS No.: 1993050-04-6
M. Wt: 252.18 g/mol
InChI Key: ZIRZGKKVQOTOIV-UHFFFAOYSA-N
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Description

3-(1-ethyl-1H-imidazol-2-yl)piperidine dihydrochloride is a chemical compound with the molecular formula C10H19Cl2N3. It is a derivative of piperidine, a six-membered heterocyclic compound containing nitrogen. This compound is primarily used in research and development, particularly in the fields of chemistry and pharmacology .

Biochemical Analysis

Biochemical Properties

3-(1-ethyl-1H-imidazol-2-yl)piperidine dihydrochloride plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to bind to specific enzyme active sites, thereby modulating their activity. For instance, it can act as an inhibitor or activator of certain enzymes, depending on the context of the reaction. The interactions between this compound and enzymes often involve hydrogen bonding, hydrophobic interactions, and van der Waals forces, which contribute to the stability and specificity of the binding .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can alter the phosphorylation status of key signaling proteins, leading to changes in downstream signaling events. Additionally, this compound can affect the expression of specific genes by interacting with transcription factors or other regulatory proteins .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. At the molecular level, this compound can bind to the active sites of enzymes, thereby inhibiting or activating their catalytic activity. This binding is often mediated by specific amino acid residues within the enzyme’s active site, leading to conformational changes that affect enzyme function. Furthermore, this compound can influence gene expression by interacting with transcription factors or other DNA-binding proteins, thereby modulating the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but it may degrade over time when exposed to light, heat, or other environmental factors. Long-term exposure to this compound can lead to cumulative effects on cellular processes, including alterations in cell signaling, gene expression, and metabolism .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit minimal effects on cellular function, while higher doses can lead to significant changes in cell signaling, gene expression, and metabolism. Threshold effects have been observed, where a specific dosage is required to elicit a measurable response. Additionally, high doses of this compound can result in toxic or adverse effects, including cellular damage, apoptosis, or necrosis .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound can be metabolized by specific enzymes, leading to the formation of metabolites that may have distinct biological activities. The interactions between this compound and metabolic enzymes can influence the overall metabolic profile of cells, affecting energy production, biosynthesis, and other metabolic processes .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes, allowing it to reach its target sites within the cell. Additionally, binding proteins can facilitate the localization and accumulation of this compound in specific cellular compartments, thereby enhancing its biological activity .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression, or to the mitochondria, where it can affect metabolic processes. The precise localization of this compound is essential for its role in regulating cellular function .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-ethyl-1H-imidazol-2-yl)piperidine dihydrochloride typically involves the reaction of 1-ethyl-1H-imidazole with piperidine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity .

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors. The process is designed to be efficient and cost-effective, with stringent quality control measures to ensure the consistency and purity of the final product. The use of advanced technologies, such as continuous flow reactors, can further enhance the production efficiency .

Chemical Reactions Analysis

Types of Reactions

3-(1-ethyl-1H-imidazol-2-yl)piperidine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives, while reduction can produce different piperidine derivatives. Substitution reactions can result in a wide range of products, depending on the nucleophiles used .

Scientific Research Applications

3-(1-ethyl-1H-imidazol-2-yl)piperidine dihydrochloride has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-(1-ethyl-1H-imidazol-2-yl)piperidine dihydrochloride include:

Uniqueness

What sets this compound apart from similar compounds is its unique structural features and the specific interactions it can have with biological targets. These unique properties make it a valuable compound for research and development in various scientific fields .

Properties

IUPAC Name

3-(1-ethylimidazol-2-yl)piperidine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3.2ClH/c1-2-13-7-6-12-10(13)9-4-3-5-11-8-9;;/h6-7,9,11H,2-5,8H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIRZGKKVQOTOIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CN=C1C2CCCNC2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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